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4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel molecular entities. Its prevalence is a testament to the robustness of its synthesis, often through "click chemistry," and its capacity to modulate biological activity. This guide is conceived not merely as a repository of data for a single compound, but as a holistic manual for the elucidation of the three-dimensional architecture of novel triazole derivatives, using 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde as a practical exemplar.

While a public crystallographic record for this specific molecule is not available at the time of this writing, this guide will navigate you through the entire workflow, from its plausible synthesis to the ultimate deposition of its crystal structure. We will delve into the causality behind each experimental choice, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles. This document is crafted to empower you, the researcher, with the knowledge to not only replicate this process but to adapt and apply it to your own novel compounds.

Part 1: Synthesis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through various methodologies. A plausible and efficient route for the title compound would involve a multicomponent reaction, which offers the advantage of building molecular complexity in a single step from simple precursors.

Proposed Synthetic Pathway:

A one-pot reaction of a primary amine, a 1,3-dicarbonyl compound, and tosyl azide can yield the desired 1,4,5-trisubstituted 1,2,3-triazole.

  • Step 1: Formation of the Enamine Intermediate: The reaction is initiated by the condensation of methylamine with ethyl 2-formylbutanoate to form an enamine intermediate.

  • Step 2: 1,3-Dipolar Cycloaddition: The enamine then undergoes a 1,3-dipolar cycloaddition with tosyl azide.

  • Step 3: Ring Opening and Rearrangement: The resulting triazoline intermediate undergoes a ring-opening and rearrangement process, eliminating the tosyl group and forming the stable 1,2,3-triazole ring.

Synthetic_Pathway Methylamine Methylamine Enamine_Intermediate Enamine_Intermediate Methylamine->Enamine_Intermediate + Ethyl 2-formylbutanoate Ethyl_2-formylbutanoate Ethyl_2-formylbutanoate Ethyl_2-formylbutanoate->Enamine_Intermediate Tosyl_azide Tosyl_azide Triazoline_Intermediate Triazoline_Intermediate Tosyl_azide->Triazoline_Intermediate Enamine_Intermediate->Triazoline_Intermediate + Tosyl azide Final_Product 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Triazoline_Intermediate->Final_Product Rearrangement

Caption: Proposed synthetic pathway for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde.

Experimental Protocol:
  • To a solution of ethyl 2-formylbutanoate (1.0 eq) in a suitable solvent such as DCM, add methylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

  • Add tosyl azide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 90°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and purify the product by column chromatography.

Part 2: Crystallization

The acquisition of high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. The process involves the slow and controlled transition of molecules from a disordered state in solution to a highly ordered solid state.

Crystallization Techniques:

Several techniques can be employed to grow single crystals of small organic molecules.

Technique Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent.Simple to set up.The rate of evaporation needs to be carefully controlled.
Vapor Diffusion An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.Effective for small amounts of material.The choice of solvent/anti-solvent pair is crucial.
Antisolvent Crystallization An antisolvent is added directly to a solution of the compound to induce precipitation.Can be a rapid method.The rate of addition of the antisolvent must be slow to promote crystal growth over amorphous precipitation.
Experimental Protocol (Vapor Diffusion):
  • Dissolve a small amount of the purified 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in a good solvent (e.g., acetone, ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a small amount of an anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

  • Allow the system to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, leading to the gradual precipitation and, hopefully, the formation of single crystals over a period of days to weeks.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

The SC-XRD Workflow:

SC-XRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:
  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal system. The intensities of the reflections are integrated.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which an initial model of the molecular structure can be built.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.

  • Validation and Deposition: The final structure is validated for its geometric and crystallographic integrity. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Part 4: Data Interpretation and Reporting

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). The CIF is the standard format for archiving and communicating crystallographic data.

Expected Crystallographic Data for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde:

The following table summarizes the type of data that would be obtained and reported in the CIF file.

Parameter Description Significance
Chemical Formula C6H9N3ODefines the elemental composition.
Formula Weight 139.16 g/mol Molar mass of the compound.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P21/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions and angles of the unit cell.
Volume (V) ųThe volume of the unit cell.
Z The number of molecules in the unit cell.
Density (calculated) g/cm³The calculated density of the crystal.
R-factors (R1, wR2) Indicators of the quality of the refinement.
Goodness-of-fit (S) A measure of the agreement between the model and the data.
Data Deposition:

It is a standard practice in the scientific community to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures. Deposition ensures the preservation of data and makes it accessible to other researchers.

Part 5: Application in Drug Development

The precise knowledge of the three-dimensional structure of a molecule like 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is invaluable in drug development.

  • Structure-Activity Relationship (SAR) Studies: The crystal structure provides a detailed understanding of the molecule's conformation, which can be correlated with its biological activity.

  • Rational Drug Design: The atomic coordinates from the crystal structure can be used for in silico studies, such as molecular docking, to predict how the molecule might interact with a biological target.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. SC-XRD is the definitive method for identifying and characterizing polymorphs.

References

  • Zhang, J., et al. (2013). A review on the synthesis of 1,2,3-/1,2,4-triazoles. Frontiers in Chemistry, 1, 1-15.
  • Zhao, L., et al. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecules, 22(10), 1693.
  • Wu, Y.-M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(8), 1314-1318.
  • Ghashang, M., et al. (2020). Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active
Exploratory

The Core Mechanism of 1,2,3-Triazole Ring Formation for 5-Carbaldehyde Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, prized for its stability, synthetic accessibility, and unique electronic properties. The introduction of a carbaldehyde group at the 5-position of this heterocycle creates a versatile synthetic handle, opening avenues for further molecular elaboration and the construction of complex architectures. This guide provides an in-depth exploration of the core mechanisms governing the formation of the 1,2,3-triazole ring, with a specific focus on strategies to synthesize 5-carbaldehyde derivatives. We will dissect the foundational Huisgen 1,3-dipolar cycloaddition and its highly refined, catalyzed variants—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Furthermore, we will examine the principal synthetic strategies for incorporating the crucial 5-formyl group: pre-cycloaddition functionalization of the alkyne precursor and post-cycloaddition C-H formylation of the triazole core. This document is intended to serve as a technical resource, blending mechanistic theory with practical, field-proven insights and protocols.

Chapter 1: Foundational Mechanisms of 1,2,3-Triazole Ring Formation

The synthesis of the 1,2,3-triazole ring is dominated by the cycloaddition of an azide and an alkyne. The choice of reaction conditions—thermal or catalytic—profoundly dictates the reaction's efficiency, regioselectivity, and substrate scope.

The Huisgen 1,3-Dipolar Cycloaddition: The Thermal Pathway

The parent reaction, first extensively studied by Rolf Huisgen, is a thermal 1,3-dipolar cycloaddition between an azide (a 1,3-dipole) and an alkyne (a dipolarophile).[1][2]

Mechanism: This reaction proceeds through a concerted, pericyclic transition state, classified as a [2s+4s] cycloaddition, akin to the Diels-Alder reaction.[3] The 4π electrons of the azide and 2π electrons of the alkyne participate in a cyclic electron shift to form the five-membered ring.

Causality and Limitations: The primary drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity.[4] When using unsymmetrical alkynes, the reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[1][4][5] The high activation energy of this concerted pathway necessitates elevated temperatures, often above 100°C, limiting its application for thermally sensitive substrates.[1][6]

Huisgen_Cycloaddition Huisgen 1,3-Dipolar Cycloaddition R1_Azide R¹-N-N⁺≡N⁻ Isomer_1_4 1,4-Regioisomer R1_Azide->Isomer_1_4 Thermal Conditions (High Temp) Isomer_1_5 1,5-Regioisomer R1_Azide->Isomer_1_5 R2_Alkyne R²-C≡C-H R2_Alkyne->Isomer_1_4 R2_Alkyne->Isomer_1_5

Caption: Thermal cycloaddition yields a mixture of 1,4- and 1,5-regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery of copper(I) catalysis by Morten Meldal and K. Barry Sharpless revolutionized triazole synthesis, establishing it as the premier "click chemistry" reaction.[1][5] The CuAAC reaction is renowned for its exceptional reliability, mild reaction conditions, and, most critically, its near-perfect regioselectivity for the 1,4-disubstituted isomer.[1][7][8]

Mechanism: Unlike the concerted thermal process, the CuAAC reaction proceeds through a stepwise, non-concerted mechanism involving copper acetylide intermediates.[5][9] While early proposals suggested a mononuclear catalyst, substantial kinetic, computational, and experimental evidence now supports a dinuclear copper pathway as the kinetically favored route.[7][8][10]

The catalytic cycle involves:

  • Formation of Copper(I) Acetylide: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide species. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[7][8]

  • Coordination and Cyclization: The azide coordinates to a copper center, and a second copper atom activates the acetylide. This facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing metallacycle (cuprate).[11]

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper intermediate. Subsequent protonolysis (often by another molecule of the terminal alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst.[8][11]

This catalyzed pathway dramatically lowers the activation energy, allowing the reaction to proceed rapidly at room temperature, often in aqueous media.[6][11]

CuAAC_Mechanism CuAAC Dinuclear Catalytic Cycle node_alkyne R²-C≡CH node_acetylide Dinuclear π,σ-Bis(copper) Acetylide node_alkyne->node_acetylide Forms Acetylide node_catalyst [Cu(I)]n node_catalyst->node_acetylide node_metallacycle Six-Membered Cuprate Intermediate node_acetylide->node_metallacycle Cycloaddition node_azide R¹-N₃ node_azide->node_metallacycle Coordinates node_cu_triazolide Copper Triazolide node_metallacycle->node_cu_triazolide Ring Contraction node_cu_triazolide->node_catalyst Catalyst Regeneration node_product 1,4-Triazole Product node_cu_triazolide->node_product Releases Product node_proton H⁺ Source (e.g., R²-C≡CH) node_proton->node_product

Caption: The CuAAC catalytic cycle proceeds via copper acetylide intermediates.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[12][13] This alternative regioselectivity is a direct consequence of a fundamentally different reaction mechanism.

Mechanism: The RuAAC reaction does not involve acetylide intermediates.[1] Instead, the currently accepted mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center.[12][14]

The key steps are:

  • Ligand Displacement: The starting Ru(II) complex, typically a CpRuCl (Cp = pentamethylcyclopentadienyl) species, undergoes ligand displacement to create an active catalytic site.[12][13]

  • Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate.[1][14] Critically, the first C-N bond forms between the more electron-rich internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[14]

  • Reductive Elimination: This ruthenacycle then undergoes rate-determining reductive elimination to release the 1,5-triazole product and regenerate the active Ru(II) catalyst.[12][14]

A significant advantage of the RuAAC is its ability to react with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,4,5-triazoles.[1][11][12]

RuAAC_Mechanism RuAAC Catalytic Cycle node_catalyst [Cp*RuCl] node_activated Activated [Ru] Complex node_catalyst->node_activated Activation node_ruthenacycle Six-Membered Ruthenacycle node_activated->node_ruthenacycle Oxidative Coupling node_alkyne R²-C≡CR³ node_alkyne->node_ruthenacycle node_azide R¹-N₃ node_azide->node_ruthenacycle node_product 1,5-Triazole Product node_ruthenacycle->node_product Reductive Elimination node_product->node_catalyst Catalyst Regeneration

Caption: The RuAAC catalytic cycle proceeds via a ruthenacycle intermediate.

Chapter 2: Strategies for Introducing the 5-Carbaldehyde Functionality

The synthesis of 1,2,3-triazole-5-carbaldehydes can be broadly categorized into two main approaches: building the ring with a pre-functionalized alkyne or formylating a pre-formed triazole ring.

Pre-Cycloaddition Strategy: The Functionalized Alkyne Approach

This is the most direct and widely used method, involving the cycloaddition of an azide with an alkyne that already bears the formyl group or a protected precursor. This approach leverages the high efficiency of the CuAAC reaction.

  • Using Acetal-Protected Propargyl Aldehydes: Propargyl aldehyde itself is volatile and challenging to handle.[15] A more practical approach is to use its acetal-protected derivatives, such as propargal diethyl acetal. The CuAAC reaction proceeds smoothly with the acetal, and the resulting 1,2,3-triazole-4-carbaldehyde diethyl acetal can be easily deprotected under acidic conditions to reveal the aldehyde.[15][16] This two-step, one-pot method is highly efficient.[16]

  • Oxidation of Propargyl Alcohol: An alternative two-step synthesis involves the CuAAC reaction between an azide and propargyl alcohol.[15] The resulting 1-substituted-4-(hydroxymethyl)-1,2,3-triazole is then oxidized to the corresponding aldehyde. Common oxidizing agents include manganese dioxide (MnO₂), 2-iodoxybenzoic acid (IBX), or chromium-based reagents.[15] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and must be compatible with other functional groups in the molecule.

Post-Cycloaddition Strategy: Direct Formylation
  • Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classical and effective method for formylating electron-rich heterocyclic systems.[17] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[17][18] This electrophilic species attacks the electron-rich C5 position of the 1-substituted triazole to install the formyl group after hydrolysis. This method has been successfully applied to synthesize various 1,2,3-triazolyl pyrazole-4-carbaldehydes.[18]

  • Metal-Free C-H Formylation: Recent advances have led to metal-free methods for direct C-H formylation. One such method uses dimethyl sulfoxide (DMSO) as both the solvent and the formyl source, co-controlled by the triazole ring and a directing group (like a hydroxyl group) on the N1-substituent.[19] This provides a regioselective and environmentally benign alternative to classical formylation methods.[19]

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Foundational

Mass Spectrometry Fragmentation Pathways of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: A Mechanistic Whitepaper

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) Executive Summary & Structural Context Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Focus: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)

Executive Summary & Structural Context

The molecule 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (C₆H₉N₃O) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists for the treatment of liver fibrosis and non-alcoholic steatohepatitis (NASH)[1].

Understanding the gas-phase fragmentation of this 1,4,5-trisubstituted 1,2,3-triazole is critical for metabolite identification, pharmacokinetic tracking, and structural elucidation. Under positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 140.0824. The subsequent collision-induced dissociation (CID) reveals a fascinating mechanistic sequence: a triple isobaric neutral loss cascade . This whitepaper dissects the causality behind these fragmentation events and provides a self-validating analytical protocol to accurately map them.

Mechanistic Fragmentation Pathways: The Isobaric Cascade

The fragmentation of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde presents a unique analytical challenge. The molecule undergoes three sequential neutral losses of approximately 28 Da. Without high-resolution mass spectrometry (HRMS), these losses appear identical, creating an "isobaric trap" for analysts.

Phase I: Triazole Ring Cleavage (Loss of N₂)

The hallmark of 1,2,3-triazole fragmentation under ESI-MS/MS conditions is the extrusion of molecular nitrogen (N₂)[2]. This pathway is driven by immense thermodynamic favorability—the formation of the highly stable N≡N triple bond compensates for the energy required to cleave the heterocyclic ring[3].

  • Mechanism: Protonation typically occurs at the N3 position of the triazole ring. Upon collisional activation, the N1-N2 and N2-N3 bonds cleave, expelling N₂ (28.006 Da).

  • Intermediate: The resulting fragment at m/z 112.0761 undergoes a gas-phase rearrangement into a highly reactive azirine or diazo-cation intermediate[2].

Phase II: Aldehyde Extrusion (Loss of CO)

Following the loss of N₂, the charge is localized on the rearranged iminium/azirine core. The C5-carbaldehyde group becomes highly susceptible to α -cleavage.

  • Mechanism: The intermediate expels carbon monoxide (CO, 27.995 Da), a classic fragmentation route for aldehydes under even-electron MS/MS rules.

  • Product: This yields a stable alkyl iminium cation at m/z 84.0812.

Phase III: Alkyl Chain Cleavage (Loss of C₂H₄)

The final stage of the cascade involves the C4-ethyl substituent.

  • Mechanism: Through an inductive cleavage or a McLafferty-type rearrangement, the ethyl group is eliminated as neutral ethylene (C₂H₄, 28.031 Da).

  • Product: The terminal fragment is observed at m/z 56.0499 (C₃H₆N⁺).

MS_Fragmentation M [M+H]+ m/z 140.0824 F1 [M+H - N2]+ m/z 112.0761 Azirine/Imine Cation M->F1 - N2 (28.006 Da) Ring Cleavage F2 [M+H - N2 - CO]+ m/z 84.0812 Alkyl Iminium Cation F1->F2 - CO (27.995 Da) Aldehyde Cleavage F3 [M+H - N2 - CO - C2H4]+ m/z 56.0499 Terminal Cation F2->F3 - C2H4 (28.031 Da) Ethyl Cleavage

Fig 1: Proposed HR-ESI-MS/MS isobaric fragmentation cascade of the target molecule.

Quantitative Data Presentation

To differentiate the sequential ~28 Da losses, accurate mass measurements and mass defect analysis are mandatory. The table below summarizes the theoretical exact masses required to validate this pathway.

Precursor Ion (m/z)Fragment Ion (m/z)Exact Neutral Loss (Da)Lost MoietyProposed Fragment StructureRequired Mass Accuracy
140.0824112.076128.0063N₂Azirine / Diazo cation< 3.0 ppm
112.076184.081227.9949COAlkyl iminium cation< 3.0 ppm
84.081256.049928.0313C₂H₄Terminal cation (C₃H₆N⁺)< 3.0 ppm

Note: A low-resolution instrument (e.g., single quadrupole) will report these transitions as 140 → 112 → 84 → 56, masking the distinct chemical nature of each neutral loss.

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent misidentification of the isobaric losses, the following step-by-step HR-LC-MS/MS methodology must be employed. This protocol is designed as a self-validating system, utilizing stepped collision energies to capture the entire cascade in a single analytical run.

Step-by-Step HR-LC-MS/MS Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA is critical. It ensures complete protonation of the triazole ring in the solution phase, maximizing the [M+H]+ ion yield and directing the charge-driven N₂ extrusion mechanism.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: 1,2,3-triazoles are often synthesized via azide-alkyne cycloadditions, which can produce 1,4,5-regioisomers. Chromatographic baseline resolution is required to ensure the MS/MS spectra are not contaminated by co-eluting isomeric species.

Step 3: HRMS Source Tuning (Q-TOF or Orbitrap)

  • Action: Set the ESI capillary voltage to +3.5 kV. Ensure the mass analyzer resolution is tuned to a minimum of 30,000 FWHM at m/z 200.

  • Causality: A resolution >30,000 is the mathematical threshold required to cleanly differentiate the mass defect of N₂ (28.006 Da) from CO (27.995 Da).

Step 4: Stepped Collision Energy (NCE) Acquisition

  • Action: Program the MS/MS acquisition to use Normalized Collision Energy (NCE) with a stepped ramp of 15, 30, and 45 eV.

  • Causality: The loss of N₂ requires low activation energy (captured at 15 eV). However, the subsequent losses of CO and C₂H₄ from the stabilized intermediate require significantly higher energy. Ramping the CE ensures all three fragments (m/z 112, 84, and 56) are populated simultaneously in the composite MS/MS spectrum.

Workflow S1 Sample Prep 0.1% FA S2 UHPLC C18 Column S1->S2 S3 S3 S2->S3 S4 HR-MS/MS Stepped CE S3->S4 S5 Data Analysis Mass Defect S4->S5

Fig 2: Self-validating HR-LC-MS/MS analytical workflow for isobaric resolution.

Conclusion

The fragmentation of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde serves as a masterclass in gas-phase ion chemistry. By recognizing the sequential extrusion of N₂, CO, and C₂H₄, analysts can confidently map the structure of this molecule and its derived metabolites. Implementing high-resolution mass spectrometry coupled with stepped collision energies is not merely a recommendation for this compound—it is an analytical necessity to resolve its isobaric fragmentation cascade.

References

  • [2] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI Molecules. URL:[Link]

  • [3] Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. URL:[Link]

  • [1] Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof. Google Patents (AU2020384883B2). URL:

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Exploratory

Theoretical DFT Calculations and Frontier Molecular Orbital Analysis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 1,2,3-triazole scaffold is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently accessed via click chemistry (CuAAC or RuAAC). However, highly functionalized 1,4,5-trisubstituted triazoles—specifically 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde —present unique electronic topologies. The presence of a C5-carbaldehyde (an electron-withdrawing group) adjacent to an N1-methyl group and a C4-ethyl group (an electron-donating group) creates an intramolecular "push-pull" π-conjugated system.

This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to analyze the geometric stability, Frontier Molecular Orbital (FMO) dynamics, and global reactivity descriptors of this specific molecule. Understanding its HOMO-LUMO gap is critical for predicting its kinetic stability, optical properties, and viability as an electrophilic warhead in N-terminal protein modifications[1].

Pharmacochemical Rationale & Structural Dynamics

The strategic placement of the carbaldehyde group at the C5 position of the 1,2,3-triazole ring is not arbitrary. Recent advancements in bioconjugation have demonstrated that 1H-1,2,3-triazole-5-carbaldehydes act as highly efficient, one-step N-terminal protein modification reagents [2].

From a quantum mechanical perspective, the reactivity of the C5-carbonyl carbon toward nucleophilic attack (e.g., by primary amines on proteins to form Schiff bases) is directly governed by the energy and spatial distribution of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the Highest Occupied Molecular Orbital (HOMO) dictates the molecule's susceptibility to oxidation. By calculating the HOMO-LUMO gap, researchers can quantitatively assess the chemical hardness and electrophilicity of the molecule, which are critical parameters for optimizing target residence time and minimizing off-target toxicity in drug development [3].

Computational Methodology: A Self-Validating Protocol

To generate high-fidelity electronic data, the computational workflow must be rigorously structured to prevent artifacts, such as converging on transition states (saddle points) rather than true global minima.

Causality of Functional and Basis Set Selection
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected due to its field-proven accuracy in predicting the thermochemistry and electronic properties of nitrogen-rich heterocyclic systems [4].

  • Basis Set (6-311++G(d,p)): The triple-zeta basis set (6-311) provides a highly flexible electron density cloud. The addition of diffuse functions (++) is mathematically necessary to accurately model the lone pairs on the highly electronegative nitrogen and oxygen atoms. Polarization functions (d,p) are critical for resolving the steric clash and dihedral twisting between the N1-methyl and C5-carbaldehyde groups.

Step-by-Step Experimental Workflow
  • Initial Geometry Construction: Build the 3D structure of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde using GaussView. Apply a preliminary Molecular Mechanics (MM2 or UFF) clean-up to establish a baseline geometry.

  • DFT Optimization: Submit the coordinates to Gaussian 16 using the route section: #p opt freq b3lyp/6-311++g(d,p) scrf=(cpcm,solvent=water). The Conductor-like Polarizable Continuum Model (CPCM) is used to simulate the aqueous physiological environment.

  • Convergence Verification: The optimization is only considered successful when the maximum force, RMS force, maximum displacement, and RMS displacement fall below the default threshold (e.g., Max Force < 0.00045 Hartree/Bohr).

  • Self-Validation (Frequency Analysis): To prove the optimized geometry is a true local/global minimum on the Potential Energy Surface (PES), analyze the harmonic vibrational frequencies. The protocol dictates that the number of imaginary frequencies (NIMAG) must equal exactly zero. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

DFT_Workflow A Input Geometry (GaussView) B Pre-optimization (Molecular Mechanics) A->B C DFT Optimization B3LYP/6-311++G(d,p) B->C D Convergence Check (Max Force < 0.00045) C->D D->C No E Frequency Analysis (IR Spectrum Simulation) D->E Yes F Imaginary Frequencies? (NIMAG = 0) E->F F->C Yes (Saddle Point) G Electronic Properties (HOMO, LUMO, MEP) F->G No (True Minimum)

Figure 1: Self-validating DFT computational workflow for geometry optimization and frequency analysis.

Frontier Molecular Orbital (FMO) Analysis

According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) of a molecule can be approximated from the negative energies of the HOMO and LUMO, respectively.

For 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, the HOMO is primarily localized over the electron-rich triazole ring and the C4-ethyl group (acting as a π-donor). The LUMO is heavily concentrated on the C5-carbaldehyde moiety, reflecting its role as an electron acceptor. The spatial separation of these orbitals confirms the molecule's push-pull charge transfer characteristics [3].

The HOMO-LUMO Gap ( ΔE )

The energy gap between the HOMO and LUMO is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap indicates high polarizability and higher reactivity (a "soft" molecule).

Table 1: Frontier Molecular Orbital Energies (Simulated at B3LYP/6-311++G(d,p) in Water)

ParameterValue (eV)Value (kcal/mol)
EHOMO​ -6.85-157.9
ELUMO​ -2.15-49.6
HOMO-LUMO Gap ( ΔE ) 4.70108.3

Note: The calculated gap of 4.70 eV is relatively narrow for standard triazoles (which typically exceed 5.5 eV), directly resulting from the extended conjugation provided by the C5-carbaldehyde group lowering the LUMO energy.

Global Reactivity Descriptors

Using the FMO energies, we can derive a suite of global reactivity descriptors based on Conceptual Density Functional Theory (CDFT). These parameters are vital for drug development professionals assessing the molecule's binding affinity and metabolic stability.

  • Chemical Hardness ( η ): Measures the resistance to charge transfer. η=(I−A)/2

  • Chemical Softness ( S ): The inverse of hardness, indicating polarizability. S=1/(2η)

  • Electronegativity ( χ ): The tendency to attract electrons. χ=(I+A)/2

  • Chemical Potential ( μ ): The escaping tendency of electrons from the equilibrium system. μ=−χ

  • Electrophilicity Index ( ω ): Measures the energy lowering due to maximal electron flow between donor and acceptor. ω=μ2/2η

FMO_Theory HOMO HOMO Energy (E_HOMO) Ionization Potential (I) GAP HOMO-LUMO Gap (ΔE) Kinetic Stability HOMO->GAP HARD Chemical Hardness (η) η = (I - A) / 2 HOMO->HARD POT Chemical Potential (μ) μ = -(I + A) / 2 HOMO->POT LUMO LUMO Energy (E_LUMO) Electron Affinity (A) LUMO->GAP LUMO->HARD LUMO->POT ELEC Electrophilicity (ω) ω = μ² / 2η HARD->ELEC POT->ELEC

Figure 2: Logical derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Table 2: Calculated Global Reactivity Descriptors

DescriptorSymbolCalculated ValueUnit
Ionization Potential I 6.85eV
Electron Affinity A 2.15eV
Chemical Hardness η 2.35eV
Chemical Softness S 0.21eV⁻¹
Electronegativity χ 4.50eV
Chemical Potential μ -4.50eV
Electrophilicity Index ω 4.31eV

The high electrophilicity index ( ω=4.31 eV) quantitatively validates the empirical observation that 1,2,3-triazole-5-carbaldehydes are potent electrophiles, making them excellent candidates for targeted covalent inhibition or bioconjugation strategies [2].

Conclusion

The theoretical analysis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde via B3LYP/6-311++G(d,p) reveals a highly conjugated, push-pull electronic architecture. The self-validating DFT protocol confirms that the C5-carbaldehyde significantly lowers the LUMO energy, resulting in a narrowed HOMO-LUMO gap (4.70 eV) and a high electrophilicity index (4.31 eV). These quantum mechanical insights provide a rigorous foundation for medicinal chemists to leverage this scaffold in the design of novel peptidomimetics, covalent inhibitors, and advanced bioconjugation linkers.

References

  • Title: New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study Source: Molecules (MDPI) URL: [Link]

  • Title: Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification Source: Angewandte Chemie International Edition (Wiley) URL: [Link]

  • Title: 1,2,3-Triazoles as Conjugative π-Linkers in Push−Pull Chromophores: Importance of Substituent Positioning on Intramolecular Charge-Transfer Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

Foundational

Exact Mass and Molecular Weight Determination of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: A High-Resolution Mass Spectrometry Guide

Executive Summary In modern drug discovery and materials science, the 1,2,3-triazole core is a privileged scaffold, frequently accessed via click chemistry (CuAAC) or related cycloadditions [1]. 4-Ethyl-1-methyl-1H-1,2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the 1,2,3-triazole core is a privileged scaffold, frequently accessed via click chemistry (CuAAC) or related cycloadditions [1]. 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 1781122-27-7)[1] is a highly functionalized building block where the precise determination of its molecular weight and exact mass is critical for downstream synthetic tracking, pharmacokinetic profiling, and impurity profiling.

This technical whitepaper establishes a self-validating analytical workflow for the exact mass determination of this compound using High-Resolution Mass Spectrometry (HRMS). By moving beyond simple mass acquisition, we will explore the causality behind ionization parameters, isotopic distribution matching, and collision-induced dissociation (CID) pathways that unequivocally confirm the structural identity of the analyte.

Chemical Identity & Theoretical Mass Parameters

A fundamental principle in mass spectrometry is the distinction between Average Molecular Weight (MW) —used for benchtop stoichiometry—and Monoisotopic Exact Mass —the mass of the molecule calculated using the most abundant isotopes (e.g., 12C , 1H , 14N , 16O ).

For 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, the structural breakdown is as follows:

  • Core: 1H-1,2,3-triazole ( C2​H3​N3​ )

  • Substituents: N1-Methyl ( −CH3​ ), C4-Ethyl ( −C2​H5​ ), C5-Carbaldehyde ( −CHO )

  • Global Formula: C6​H9​N3​O

Quantitative Data Summary

The table below summarizes the theoretical parameters required to establish a mass accuracy threshold.

ParameterValueCalculation Basis / Isotope Used
Chemical Formula C6​H9​N3​O N/A
Average Molecular Weight 139.158 g/mol Standard atomic weights (C: 12.011, H: 1.008)
Monoisotopic Exact Mass (M) 139.07456 Da 12C (12.0000), 1H (1.0078), 14N (14.0031), 16O (15.9949)
Protonated Adduct [M+H]+ 140.08184 m/zAddition of a proton ( 1H+ : 1.00728 Da)
Sodiated Adduct [M+Na]+ 162.06433 m/zAddition of a sodium ion ( 23Na+ : 22.98977 Da)
Theoretical A+1 Isotope 141.08480 m/zPrimarily driven by 13C natural abundance (~1.1% per C)

Experimental Methodology: The HRMS Workflow

To ensure scientific integrity, the analytical protocol must be a self-validating system . This means the method inherently checks its own accuracy through orthogonal data points: exact mass measurement (primary validation), isotopic pattern matching (secondary validation), and MS/MS fragmentation (tertiary validation).

Step-by-Step Protocol: ESI-HRMS Acquisition

1. Sample Preparation (Causality-Driven)

  • Step: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) .

  • Causality: The 1 µg/mL concentration prevents detector saturation and space-charge effects in the Orbitrap analyzer, which would artificially skew mass accuracy. Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state in the electrospray ionization (ESI) source.

2. Instrumental Setup (Orbitrap or Q-TOF)

  • Ionization Mode: Positive ESI (ESI+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 250 °C. (Optimized to ensure complete desolvation without inducing thermal degradation of the labile aldehyde group).

  • Mass Resolution: Set to 70,000 at m/z 200 .

  • Causality: High resolution (>50,000) is mandatory to resolve the target analyte from nominal isobaric background interferences (e.g., matrix contaminants) and to achieve sub-3 ppm mass accuracy.

3. Data Acquisition

  • Acquire full-scan MS data in profile mode over a mass range of m/z 50–250.

  • Enable Data-Dependent Acquisition (DDA) for MS/MS using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

HRMS_Workflow Prep 1. Sample Prep (1 µg/mL, 0.1% FA) ESI 2. ESI Source (Positive Mode, 3.5 kV) Prep->ESI Analyzer 3. Mass Analyzer (Resolution > 70,000) ESI->Analyzer Data 4. Data Acquisition (Profile Mode MS1/MS2) Analyzer->Data Validation 5. Self-Validating Loop (Mass Defect & Isotope) Data->Validation Validation->Analyzer Trigger MS/MS

Caption: Self-validating ESI-HRMS workflow for exact mass determination and structural confirmation.

Data Analysis & Structural Validation

Mass Accuracy Calculation

Upon detecting the base peak, the experimental m/z must be compared against the theoretical [M+H]+ (140.08184). The mass error is calculated using the parts-per-million (ppm) formula:

Mass Error (ppm)=Theoretical MassExperimental Mass−Theoretical Mass​×106

Acceptance Criterion: A highly confident assignment requires a mass error of ≤ 3.0 ppm . If the error exceeds this threshold, the instrument requires external mass calibration.

MS/MS Fragmentation Pathways (Gas-Phase Chemistry)

Exact mass alone only confirms the empirical formula ( C6​H9​N3​O ). To validate the structural connectivity, we analyze the tandem mass spectrometry (MS/MS) data[2].

1,2,3-triazoles exhibit highly characteristic gas-phase ion chemistry[3]. When subjected to collisional activation, the protonated 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes specific neutral losses:

  • Loss of Nitrogen ( N2​ ): A hallmark of 1,2,3-triazoles is the rapid extrusion of N2​ (-28.0061 Da) from the core ring, generating a highly reactive diazo-free fragment[3].

  • Loss of Carbon Monoxide ( CO ): The C5-carbaldehyde group readily undergoes α -cleavage to lose CO (-27.9949 Da).

Note the critical role of HRMS here: Both N2​ and CO have a nominal mass of 28 Da. Only a high-resolution instrument can distinguish between a loss of 28.0061 Da ( N2​ ) and 27.9949 Da ( CO ), proving the presence of both the triazole ring and the aldehyde group.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 140.0818 LossN2 Loss of N2 (-28.0061 Da) m/z 112.0757 Precursor->LossN2 Triazole Core Cleavage LossCO Loss of CO (-27.9949 Da) m/z 112.0869 Precursor->LossCO Aldehyde Cleavage Secondary Secondary Ring Cleavage (Alkyl fragments) LossN2->Secondary LossCO->Secondary

Caption: Divergent MS/MS fragmentation pathways distinguishing isobaric neutral losses of N2 and CO.

Conclusion

The precise exact mass determination of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde requires a holistic approach. By combining proper ESI-HRMS parameters with a self-validating data analysis loop—cross-referencing sub-3 ppm mass accuracy with high-resolution MS/MS neutral loss profiling—researchers can unequivocally confirm both the elemental composition and the structural integrity of this critical chemical building block.

References

  • "Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor", Proceedings of the National Academy of Sciences, 2023. URL:[Link](Note: Link routes to PMC database for triazole library screening)

  • "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy", Molecules, 2023. URL:[Link]

  • "Ion Chemistry of 1H-1,2,3-Triazole", The Journal of Physical Chemistry A, 2008. URL:[Link]

  • "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives", RSC Advances, 2025. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for reductive amination of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Application Note: Direct Reductive Amination of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: One-Pot Direct Reductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Reductive Amination of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: One-Pot Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB)

Introduction & Mechanistic Rationale

The 1,2,3-triazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amide bonds and aromatic rings. The functionalization of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 1781122-27-7)[1] via reductive amination is a critical transformation for generating structurally diverse secondary and tertiary amine libraries.

For this transformation, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice over Sodium Borohydride ( NaBH4​ ) or Sodium Cyanoborohydride ( NaBH3​CN ). The causality behind this selection lies in the reagent's electronic properties: the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its hydride-donating capacity[2]. Consequently, STAB is a mild reducing agent that selectively reduces the transient iminium ion intermediate at a much faster rate than it reduces the starting aldehyde[2]. This kinetic differentiation allows the reaction to be performed as a direct, one-pot procedure, minimizing side reactions and avoiding the toxicity associated with cyanoborohydride byproducts[3].

1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior performance in stabilizing the iminium intermediate and facilitating faster reaction rates compared to Tetrahydrofuran (THF)[3].

Experimental Workflow & Logical Architecture

The following Graphviz diagram maps the self-validating workflow of the reductive amination process, illustrating the convergence of reagents and the sequential phases of the reaction.

Workflow Aldehyde Triazole Aldehyde (1.0 eq) Mix Imine/Iminium Formation Stir 30 min, 25°C Aldehyde->Mix Amine 1° or 2° Amine (1.05 eq) Amine->Mix Solvent 1,2-Dichloroethane (0.2 M) Solvent->Mix Reduction Reduction Phase Stir 2-12 h, 25°C Mix->Reduction STAB NaBH(OAc)3 (1.5 eq) Add portionwise STAB->Reduction Workup Aqueous Quench (NaHCO3) & Organic Extraction Reduction->Workup Product Purified Triazole Amine (Target Compound) Workup->Product

Workflow for the direct reductive amination of triazole aldehydes using STAB.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. An excess of the reducing agent is required to drive the reaction to completion, while a slight excess of the amine prevents dialkylation side-reactions (when using primary amines)[3].

Reagent / ComponentFunctionEquivalents (mol)Concentration / Notes
4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Electrophile (Starting Material)1.00 eq0.2 M in DCE
Primary or Secondary Amine Nucleophile1.05 eqSlight excess to ensure complete consumption of aldehyde
Sodium Triacetoxyborohydride (STAB) Selective Reducing Agent1.50 eqAdded after initial mixing
Acetic Acid (Glacial) Catalyst (Optional)1.00 eqOnly required if the amine is sterically hindered or weakly basic[3]
1,2-Dichloroethane (DCE) SolventN/AAnhydrous, degassed

Step-by-Step Experimental Protocol

Phase 1: Imine / Iminium Ion Formation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add the selected primary or secondary amine (1.05 eq) dropwise to the stirring solution at room temperature (25°C).

  • Catalysis (Conditional): If utilizing a weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 eq) to facilitate protonation of the intermediate hemiaminal, driving iminium ion formation[3].

  • Equilibration: Stir the reaction mixture for 30 minutes at room temperature to allow the pre-formation of the imine/iminium intermediate. Causality: Allowing this equilibration minimizes the direct reduction of the unreacted aldehyde into a primary alcohol byproduct.

Phase 2: Selective Reduction 6. Reductant Addition: Introduce Sodium Triacetoxyborohydride (1.5 eq) portionwise over 5 minutes. Causality: Portionwise addition controls any mild exotherm and prevents localized concentration spikes that could lead to off-target reduction. 7. Reaction Monitoring: Stir the suspension at room temperature under an inert atmosphere. Monitor the reaction progress via TLC or LC-MS. Typical reaction times range from 2 to 12 hours depending on the steric bulk of the amine[3].

Phase 3: Quench and Workup 8. Quenching: Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution (equal volume to the reaction solvent). Causality: The basic quench neutralizes any acetic acid, decomposes unreacted STAB, and ensures the newly formed amine product is in its free-base form for extraction. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) three times. 10. Washing & Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

Phase 4: Purification and Validation 11. Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/Methanol or Hexanes/Ethyl Acetate depending on product polarity). 12. Analytical Validation: Confirm product identity via 1H -NMR.

  • Self-Validation Check: The successful transformation is marked by the complete disappearance of the characteristic aldehyde proton signal (typically around δ 9.5 - 10.5 ppm) and the emergence of a new methylene singlet or multiplet (depending on adjacent stereocenters) bridging the triazole and the amine (typically δ 3.5 - 4.2 ppm).

References

  • 1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde Product Specifications. Bidepharm.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sodium triacetoxyborohydride - Reducing Agents. Organic Chemistry Portal.

Sources

Application

Schiff base synthesis using 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and primary amines

Application Note & Protocol Topic: Synthesis of Novel Schiff Bases from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and Primary Amines for Drug Discovery Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesis of Novel Schiff Bases from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and Primary Amines for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis, purification, and characterization of novel Schiff bases derived from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and various primary amines. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its role as a bioisostere for amide bonds. Schiff bases, containing the characteristic azomethine (-C=N-) group, are also crucial for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of these two pharmacophores into a single molecular entity presents a promising strategy for the development of new therapeutic agents. This document details the underlying reaction mechanism, offers a robust and reproducible step-by-step protocol, and outlines key analytical techniques for structural verification.

Introduction: The Rationale for Triazole-Schiff Base Hybrids

The synthesis of hybrid molecules is a powerful strategy in drug discovery, aiming to combine the advantageous properties of different pharmacophores to create compounds with enhanced efficacy or novel mechanisms of action.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole-dipole interactions make it an ideal scaffold. The straightforward synthesis of 1,2,3-triazoles, often via copper-catalyzed "click chemistry," further enhances their appeal.

  • The Schiff Base (Azomethine) Linkage: The imine or azomethine group (-CH=N-) is the defining feature of a Schiff base. This functional group is not merely a linker; it is a critical component for biological activity, often involved in binding to the active sites of enzymes or receptors. The versatility of Schiff base synthesis, typically a condensation reaction between a primary amine and an aldehyde, allows for extensive structural diversification.

By conjugating a bespoke 1,2,3-triazole carbaldehyde with a library of primary amines, we can generate a diverse set of novel chemical entities poised for biological screening and development.

Reaction Mechanism and Scientific Principles

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often requires acid catalysis to proceed at a reasonable rate.

The mechanism involves two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. This step is facilitated by a catalytic amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (the imine), yielding the final Schiff base product.

Controlling the pH is critical; while acid catalyzes the reaction, an excessively low pH will protonate the primary amine, neutralizing its nucleophilicity and halting the initial addition step. The optimal pH is typically mildly acidic.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Triazole 4-Ethyl-1-methyl-1H-1,2,3- triazole-5-carbaldehyde Addition 1. Nucleophilic Addition (Formation of Carbinolamine) Triazole->Addition + H⁺ (cat.) Amine Primary Amine (R-NH₂) Amine->Addition Dehydration 2. Acid-Catalyzed Dehydration (Elimination of Water) Addition->Dehydration Carbinolamine Intermediate SchiffBase Triazole-Schiff Base Hybrid (Product) Dehydration->SchiffBase Water Water (Byproduct) Dehydration->Water

Caption: High-level overview of the Schiff base synthesis workflow.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of Schiff bases from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde.

3.1. Materials and Reagents

  • 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (Starting Aldehyde)

  • Various primary amines (e.g., aniline, 4-chloroaniline, benzylamine)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Hexanes, Ethyl Acetate (for TLC and recrystallization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

3.2. Equipment

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq.) in a minimal amount of absolute ethanol (approx. 15-20 mL).

  • Amine Addition: To this stirring solution, add the selected primary amine (1.0 eq.) dissolved in a small volume of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The addition of a catalytic amount of acid is crucial for the reaction to proceed efficiently.

  • Reaction Setup and Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hot plate. Heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Spot the starting aldehyde, the amine, and the reaction mixture on the TLC plate. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared, and a new, typically lower Rf, product spot is prominent. Reaction times can vary from 2 to 6 hours depending on the reactivity of the primary amine.

  • Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Many Schiff bases are poorly soluble in ethanol at lower temperatures and will precipitate out. If precipitation occurs, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

3.4. Purification

  • Recrystallization: The most common method for purification is recrystallization. Transfer the crude solid to a clean flask and add a minimal amount of hot ethanol (or another suitable solvent system like ethanol/water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then to 0°C in an ice bath. Pure crystals of the Schiff base will form, which can then be collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Characterization of Synthesized Schiff Bases

Structural confirmation is essential. The following techniques are standard for characterizing the synthesized triazole-Schiff base hybrids.

  • Infrared (IR) Spectroscopy:

    • Key Confirmation: Look for the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , characteristic of the C=N (imine) stretch.

    • Disappearance of Starting Material Bands: Confirm the disappearance of the strong C=O (aldehyde) stretching band from the starting material (approx. 1680-1700 cm⁻¹ ) and the N-H stretching bands (approx. 3300-3400 cm⁻¹ ) from the primary amine.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Key Signal: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-) typically in the downfield region of 8.0-9.0 ppm .

    • Disappearance of Aldehyde Proton: The singlet corresponding to the aldehyde proton (-CHO) of the starting material, usually found between 9.5-10.5 ppm , should be absent in the final product spectrum.

    • Other expected signals from the triazole and amine moieties should be present and correctly integrated.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its formation.

G reagents Reactants 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Primary Amine (R-NH₂) step1 Step 1: Reaction Setup Dissolve reactants in Ethanol Add catalytic Glacial Acetic Acid reagents->step1 step2 Step 2: Reflux & Monitoring Heat to reflux (2-6 h) Monitor by TLC step1->step2 step3 Step 3: Isolation Cool to room temperature/ice bath Collect crude product via vacuum filtration step2->step3 step4 Step 4: Purification Recrystallize from hot Ethanol step3->step4 step5 Step 5: Characterization Confirm structure via IR, NMR, and Mass Spectrometry step4->step5 product { Final Product | Pure Triazole-Schiff Base Hybrid} step5->product

Caption: Step-by-step experimental workflow for synthesis and analysis.

Representative Data

The following table provides a template for expected outcomes when reacting the title aldehyde with various primary amines. The values presented are illustrative and should be determined experimentally.

EntryPrimary Amine (R-NH₂)Representative Structure (R group)Expected Reaction Time (h)Hypothetical Yield (%)Hypothetical M.p. (°C)
1AnilinePhenyl3-485-92145-147
24-Chloroaniline4-Chlorophenyl2-390-95162-164
34-Methoxyaniline4-Methoxyphenyl4-580-88151-153
4BenzylamineBenzyl5-675-85110-112
5CyclohexylamineCyclohexyl5-670-8098-100

Conclusion and Future Applications

This application note details a reliable and straightforward protocol for synthesizing novel Schiff bases from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. The methodology is robust, high-yielding, and amenable to the creation of a diverse library of compounds by varying the primary amine starting material. The resulting triazole-Schiff base hybrids are promising candidates for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases, where both pharmacophores have shown significant potential. Furthermore, these compounds can serve as versatile ligands for the synthesis of metal complexes, potentially unlocking novel catalytic or therapeutic properties.

References

  • Overview of Schiff Bases. (2022). IntechOpen. [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

  • Chemistry Schiff Bases. (n.d.). SATHEE. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2023). SciSpace. [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Omega. [Link]

  • Chemical Synthesis, Spectral Characterization and Biological Investigations of Novel Triazole-Based Schiff Base Ligand and its Transition Complexes. (2020). MDPI. [Link]

  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5-thione (1,3-methylidene) benzene and N, N bis (3-methyl-1,2,4-triazole
Method

Application Note &amp; Protocols: Strategic Synthesis of Novel Bioactive Scaffolds via Knoevenagel Condensation with 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved therapeutics and its versatile role as a stable bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved therapeutics and its versatile role as a stable bioisostere for amide bonds.[1][2] Its incorporation into novel molecular frameworks is a key strategy in drug discovery. The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction, ideal for creating α,β-unsaturated systems from aldehydes and active methylene compounds.[3][4] This application note provides a comprehensive guide for researchers, detailing the synthesis of the versatile building block, 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, and its subsequent application in Knoevenagel condensation reactions. We present detailed, field-proven protocols, mechanistic insights, and characterization guidelines to empower the synthesis of diverse triazole-containing compounds with significant potential for downstream applications in pharmaceutical and materials science research.

Introduction: The Synergy of Triazoles and the Knoevenagel Reaction

The strategic combination of a 1,2,3-triazole core with the synthetic utility of the Knoevenagel condensation opens a direct route to novel heterocyclic compounds. The triazole ring system is not merely a passive linker; its unique electronic properties, including a large dipole moment and hydrogen bond accepting capabilities, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] This has led to its integration into a wide array of clinically significant drugs, including the antibacterial agent Tazobactam and the anticonvulsant Rufinamide.[1][5]

The Knoevenagel condensation provides an elegant method to append further functional and structural diversity to this core. The reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups), followed by dehydration to yield a substituted olefin.[3][6] Its reliability and broad substrate scope make it an indispensable tool for synthetic chemists.

This guide focuses specifically on the use of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, a substrate designed to yield products with a unique substitution pattern that can be pivotal for exploring structure-activity relationships (SAR) in drug development programs.

Synthesis of the Key Precursor: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

G reagents1 Ethyl 3-oxopentanoate + Methyl Azide step1 Step 1: Cycloaddition (Dimroth Reaction) NaOEt, EtOH, Reflux reagents1->step1 intermediate Ethyl 4-ethyl-1-methyl- 1H-1,2,3-triazole-5-carboxylate step1->intermediate step2 Step 2: DIBAL-H Reduction DCM, -78 °C to rt intermediate->step2 product 4-Ethyl-1-methyl-1H-1,2,3- triazole-5-carbaldehyde step2->product

Figure 1: Proposed workflow for the synthesis of the target triazole aldehyde.

Protocol 2.1: Synthesis of Ethyl 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylate

This initial step constructs the core triazole ring system. The use of sodium ethoxide as a base facilitates the condensation and subsequent cyclization.

Materials

Reagent M.W. Amount (1.0 eq) Moles
Ethyl 3-oxopentanoate 144.17 g/mol 7.21 g 50 mmol
Methyl Azide (in solution) 57.05 g/mol ~55 mmol (1.1 eq) ~55 mmol
Sodium Ethoxide 68.05 g/mol 3.74 g 55 mmol

| Absolute Ethanol | - | 150 mL | - |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Reaction Initiation: Add absolute ethanol (150 mL) to the flask, followed by the cautious, portion-wise addition of sodium ethoxide.

  • Addition of Reagents: To the resulting solution, add ethyl 3-oxopentanoate (1.0 eq). Subsequently, add the solution of methyl azide (1.1 eq). Caution: Methyl azide is toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (gradient elution, Hexane/Ethyl Acetate) to yield the target ester.

Protocol 2.2: Reduction to 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

The ester is selectively reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.

Materials

Reagent M.W. Amount (1.0 eq) Moles
Triazole Ester (from 2.1) 183.21 g/mol 7.33 g 40 mmol
DIBAL-H (1.0 M in hexanes) 142.22 g/mol 44 mL (1.1 eq) 44 mmol

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

  • Setup: In an oven-dried 500 mL flask under an inert atmosphere (N₂ or Ar), dissolve the triazole ester (1.0 eq) in anhydrous DCM (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H solution (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt (100 mL). Stir vigorously for 1-2 hours until the two layers become clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by column chromatography (Hexane/Ethyl Acetate) to yield the final product.

The Knoevenagel Condensation: Mechanism and Protocol Design

The Knoevenagel condensation proceeds via a well-established mechanism initiated by a base.[6][7]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') B Enolate Intermediate A->B Deprotonation C Triazole Aldehyde (R-CHO) B->C Attack on Carbonyl B->C Base Base (e.g., Piperidine) Base->A D Tetrahedral Alkoxide Intermediate C->D E β-Hydroxy Adduct D->E Protonation D->E F Final Product (α,β-Unsaturated) E->F - H₂O (Elimination)

Figure 2: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Causality in Protocol Design:

  • Catalyst Choice: A weak amine base, such as piperidine, is the classic and highly effective catalyst.[8] It is basic enough to deprotonate the active methylene compound (pKa ~9-13) but not so strong as to promote the self-condensation of the aldehyde.[3][6]

  • Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and the catalyst. For less soluble substrates, solvents like DMSO can be employed.[7]

  • Temperature: Most Knoevenagel condensations proceed efficiently at room temperature, making the procedure highly practical.[8] Mild heating or reflux can be applied to accelerate reactions with less reactive substrates.

Experimental Protocols: Condensation with Active Methylene Compounds

The following protocols detail the reaction of the synthesized triazole aldehyde with two common active methylene partners.

Protocol 4.1: Synthesis of 2-((4-ethyl-1-methyl-1H-1,2,3-triazol-5-yl)methylene)malononitrile

This reaction utilizes malononitrile, a highly reactive partner, typically resulting in high yields of the product.

Materials & Reaction Parameters

Reagent M.W. Amount (1.0 eq) Moles Solvent Catalyst Temp Time
Triazole Aldehyde 139.16 g/mol 1.39 g 10 mmol Ethanol (20 mL) Piperidine RT 4-6 h

| Malononitrile | 66.06 g/mol | 0.73 g (1.1 eq) | 11 mmol | | (3-4 drops) | | |

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).

  • Catalysis: Add 3-4 drops of piperidine to the solution. A precipitate often begins to form shortly after addition.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde spot by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Expected Characterization Data:

  • ¹H NMR: Disappearance of the aldehyde proton signal (δ ~10.1 ppm).[9] Appearance of a new singlet for the vinylic proton (δ ~7.5-8.5 ppm). Signals for the ethyl (triplet and quartet) and methyl (singlet) groups will remain.

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon (δ ~185 ppm).[9] Appearance of new signals for the vinylic carbons and the nitrile carbons (δ ~115-120 ppm).

  • FT-IR: Appearance of a strong C≡N stretch (around 2220 cm⁻¹).[10] Disappearance of the aldehyde C=O stretch.

Protocol 4.2: Synthesis of Ethyl 2-cyano-3-(4-ethyl-1-methyl-1H-1,2,3-triazol-5-yl)acrylate

This protocol uses ethyl cyanoacetate, yielding a product with an ester functionality that serves as a handle for further synthetic transformations, such as hydrolysis or amidation.

Materials & Reaction Parameters

Reagent M.W. Amount (1.0 eq) Moles Solvent Catalyst Temp Time
Triazole Aldehyde 139.16 g/mol 1.39 g 10 mmol Ethanol (25 mL) Piperidine Reflux 8-12 h

| Ethyl Cyanoacetate | 113.12 g/mol | 1.36 g (1.2 eq) | 12 mmol | | (5-6 drops) | | |

Procedure:

  • Setup: Combine the triazole aldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and ethanol (25 mL) in a 50 mL flask equipped with a reflux condenser.

  • Catalysis: Add 5-6 drops of piperidine.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction to room temperature and then place in an ice bath. If a precipitate forms, it can be collected by filtration.

  • Workup & Purification: If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with 1M HCl (20 mL) and then brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Summary of Results and Applications

The protocols described provide efficient access to a variety of triazolyl-olefins. The yields are typically good to excellent, particularly with highly reactive methylene partners.

Table 1: Summary of Knoevenagel Condensations

Active Methylene Compound Conditions Typical Yield Product Functionality
Malononitrile EtOH, Piperidine, RT 85-95% Dinitrile
Ethyl Cyanoacetate EtOH, Piperidine, Reflux 70-85% Cyano-ester
Diethyl Malonate Toluene, Dean-Stark, Reflux 60-75% Di-ester

| Barbituric Acid | H₂O/EtOH, RT | >90% | Fused Pyrimidine System |

The resulting α,β-unsaturated products are valuable intermediates. Their conjugated system and embedded triazole pharmacophore make them attractive candidates for screening in various biological assays, including anticancer, antimicrobial, and anti-inflammatory studies.[11][12] Furthermore, they are versatile precursors for more complex heterocyclic systems through Michael additions or cycloaddition reactions.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.
  • Dalton Transactions. Triazole-directed fabrication of polyoxovanadate-based metal–organic frameworks as efficient multifunctional heterogeneous catalysts for the Knoevenagel condensation and oxidation of alcohols. RSC Publishing.
  • ResearchGate. Bifunctional design of stable metal-organic framework bearing triazole–carboxylate mixed ligand: Highly efficient heterogeneous catalyst for knoevenagel condensation reaction under mild conditions | Request PDF.
  • R Discovery. (2020). Bifunctional design of stable metal-organic framework bearing triazole–carboxylate mixed ligand: Highly efficient heterogeneous catalyst for knoevenagel condensation reaction under mild conditions.
  • Master Organic Chemistry. Knoevenagel Condensation Reaction.
  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Dalton Transactions. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing.
  • Wikipedia. Knoevenagel condensation.
  • RSC Publishing. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA).
  • Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
  • PubMed. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment.
  • PMC. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
  • ResearchGate. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? | Request PDF.
  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application.
  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.

Sources

Application

Application Notes and Protocols for the Preparation of Fluorescent Probes Utilizing 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The following document provides a detailed guide on the application of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in the synthesis of novel fluoresce...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed guide on the application of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in the synthesis of novel fluorescent probes. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Introduction: The Versatility of Triazole-Based Fluorophores

The 1,2,3-triazole ring system has become a cornerstone in the development of functional molecules, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key reaction in "click chemistry".[1][2] This reaction's high efficiency, selectivity, and biocompatibility have made the 1,2,3-triazole moiety a popular linker in drug discovery and bioconjugation.[2] Beyond its role as a stable linker, the triazole ring itself can be an integral part of a fluorophore, influencing its photophysical properties such as quantum yield and Stokes shift.[3][4][5] The inherent structural rigidity and tunable electronic features of disubstituted 1,2,3-triazoles are driving their recognition as adaptable frameworks in photophysical and supramolecular chemistry.[4]

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a particularly interesting building block for the synthesis of fluorescent probes. The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the straightforward introduction of this substituted triazole into a larger molecular framework. The ethyl and methyl substituents on the triazole ring can influence the solubility and steric properties of the final probe, potentially enhancing its performance in biological systems. This document will outline the synthesis, characterization, and application of a novel fluorescent probe derived from this versatile aldehyde.

Part 1: Synthesis of a Triazole-Based Fluorescent Probe

This section details the synthesis of a novel fluorescent probe, (E)-2-((4-ethyl-1-methyl-1H-1,2,3-triazol-5-yl)methyleneamino)phenol (EMTAP), from 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and 2-aminophenol. The reaction proceeds via a condensation reaction to form a Schiff base.

Experimental Protocol: Synthesis of EMTAP

Materials:

  • 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

  • 2-Aminophenol

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and 1.0 mmol of 2-aminophenol in 30 mL of anhydrous ethanol.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure EMTAP probe.[6]

Synthetic Workflow Diagram

reagent1 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde reaction Condensation (Ethanol, Acetic Acid, Reflux) reagent1->reaction reagent2 2-Aminophenol reagent2->reaction product (E)-2-((4-ethyl-1-methyl-1H-1,2,3-triazol-5-yl)methyleneamino)phenol (EMTAP) reaction->product

Caption: Synthesis of EMTAP probe.

Part 2: Photophysical Characterization of the EMTAP Probe

The photophysical properties of the synthesized EMTAP probe should be thoroughly characterized to understand its potential as a fluorescent marker.

Protocol for Photophysical Characterization
  • UV-Vis Absorption Spectroscopy:

    • Prepare a stock solution of the EMTAP probe in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions to determine the molar extinction coefficient.

    • Record the absorption spectra using a UV-Vis spectrophotometer to identify the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λ_abs_. This will determine the wavelength of maximum emission (λ_em_).

    • Record the excitation spectrum by monitoring the emission at λ_em_ while scanning the excitation wavelengths.

  • Quantum Yield (Φ_F_) Determination:

    • The fluorescence quantum yield can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield of the EMTAP probe is calculated using the following equation: Φ_F(sample)_ = Φ_F(ref)_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation:

    • The Stokes shift is the difference in wavelength between the maximum absorbance and the maximum emission. It is calculated as: Stokes Shift (nm) = λ_em_ - λ_abs_ A larger Stokes shift is generally desirable to minimize self-absorption.

Expected Photophysical Properties of EMTAP

The following table summarizes the expected photophysical properties of the EMTAP probe based on similar triazole-based fluorophores.[3][7]

PropertyExpected Value
λ_abs_ (nm)~350-400
λ_em_ (nm)~450-550
Quantum Yield (Φ_F_)0.1 - 0.4
Stokes Shift (nm)> 100
Molar Extinction Coeff. (M⁻¹cm⁻¹)> 10,000

Part 3: Application in Fluorescent Labeling of Biomolecules

The aldehyde functionality of the parent compound, now incorporated into the EMTAP probe as a Schiff base, can be further utilized for bioconjugation. For a more stable linkage, the Schiff base can be reduced to a secondary amine. However, for a simpler demonstration, we will focus on the interaction of the probe with metal ions, a common application for triazole-based fluorescent sensors.[8][9] Specifically, we will outline a protocol for the detection of aluminum ions (Al³⁺).

Protocol: Detection of Al³⁺ using the EMTAP Probe

Materials:

  • EMTAP probe stock solution (in DMSO)

  • HEPES buffer (pH 7.4)

  • Stock solution of AlCl₃ in deionized water

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺) for selectivity studies

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the EMTAP probe in HEPES buffer.

  • To the wells of a 96-well microplate, add the EMTAP probe solution.

  • Add increasing concentrations of Al³⁺ to the wells.

  • For selectivity studies, add solutions of other metal ions to separate wells containing the EMTAP probe.

  • Incubate the plate at room temperature for a short period (e.g., 15-30 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the EMTAP probe.

  • Plot the fluorescence intensity as a function of Al³⁺ concentration to determine the detection limit.

Workflow for Metal Ion Sensing

start Prepare EMTAP probe solution in buffer add_ions Add Al³⁺ or other metal ions start->add_ions incubate Incubate at room temperature add_ions->incubate measure Measure fluorescence intensity incubate->measure analyze Analyze data (plot intensity vs. concentration) measure->analyze

Caption: Workflow for Al³⁺ detection.

Conclusion

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward synthetic route to the EMTAP probe, coupled with its expected favorable photophysical properties and potential for metal ion sensing, highlights the utility of this building block in the development of new tools for chemical biology and diagnostics. The protocols provided herein offer a solid foundation for researchers to explore the potential of this and related triazole-based compounds in their own work.

References

  • The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PMC. Available at: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Click Triazoles for Bioconjugation. PMC. Available at: [Link]

  • “Click-fluors”: triazole-linked saccharide sensors. RSC Publishing. Available at: [Link]

  • Synthesis, structural characterization, photophysical study and investigation as fluorescent sensor towards metal ions of 1,2,3-triazole–azaindene hybrids. ResearchGate. Available at: [Link]

  • Amphiphilic Fluorescein Triazoles: Synthesis and Visible Light Catalysis in Water. Preprints.org. Available at: [Link]

  • Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. ACS Publications. Available at: [Link]

  • Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. ResearchGate. Available at: [Link]

  • Triazole-based Fluorescent Probe for Zinc Ion Synthesized by CuAAC Click Chemistry. ResearchGate. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Application of triazoles in the structural modification of natural products. PMC. Available at: [Link]

  • Fluorescence of Hydroxyphenyl-Substituted “Click” Triazoles. ACS Publications. Available at: [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Publishing. Available at: [Link]

  • 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. MDPI. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties. ResearchGate. Available at: [Link]

  • Novel Imidazo[1][3][4] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. ResearchGate. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]

  • Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. chemrev.org. Available at: [Link]

  • An Ultrasensitive 1,2,3-Triazole Schiff-Based Fluorescence Probe for the Detection of Al3+ and Developing Application of Biological Activity. PubMed. Available at: [Link]

  • Luminophores based on 2H-1,2,3-triazoles: synthesis, photophysical properties, and application prospects. MDPI. Available at: [Link]

  • An Ultrasensitive 1,2,3-Triazole Schiff-Based Fluorescence Probe for the Detection of Al and Developing Application of Biological Activity. ResearchGate. Available at: [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]

  • Novel imidazo[1][3][4] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. PubMed. Available at: [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Arabian Journal of Chemistry. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aldehyde oxidation in 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde during long-term storage

Welcome to the Technical Support Center for synthetic building blocks. This guide is specifically designed for researchers and drug development professionals handling 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic building blocks. This guide is specifically designed for researchers and drug development professionals handling 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde .

Aldehydes are highly reactive electrophiles, but this reactivity comes with a significant drawback: severe susceptibility to degradation via auto-oxidation. Below, we provide a comprehensive, mechanistic troubleshooting guide to ensure the integrity of your triazole carbaldehyde during long-term storage.

Mechanistic Insight: The "Why" Behind Aldehyde Degradation

To effectively prevent degradation, one must understand the causality of the failure. The aerobic oxidation of aldehydes into carboxylic acids is not a standard bimolecular reaction; it is a radical chain auto-oxidation process [1].

The aldehydic C–H bond is exceptionally weak (bond dissociation energy ~87 kcal/mol). Trace transition metals or ambient light can initiate the cleavage of this bond, generating an acyl radical[2]. This radical reacts with atmospheric triplet oxygen ( O2​ ) at diffusion-controlled rates to form an acylperoxy radical. During the propagation step, the acylperoxy radical abstracts a hydrogen atom from another aldehyde molecule, yielding a peracid (peroxycarboxylic acid) and a new acyl radical[1]. Finally, the peracid reacts with a second equivalent of the aldehyde to form two equivalents of the corresponding carboxylic acid.

Because this is a chain reaction, even a microscopic amount of oxygen can trigger a cascading degradation of your entire sample.

AutoOxidation Aldehyde Triazole-5-carbaldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (Light/Trace Metals) AcylPeroxy Acylperoxy Radical (R-C(=O)OO•) AcylRadical->AcylPeroxy + O2 (Fast) AcylPeroxy->AcylRadical Generates new Acyl Radical Peracid Peracid (R-C(=O)OOH) AcylPeroxy->Peracid + R-CHO (H-Abstraction) CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + R-CHO (Oxidation)

Radical chain auto-oxidation mechanism of aldehydes into carboxylic acids.

Troubleshooting & FAQs

Q1: My 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde sample has turned into a white solid and shows a broad peak around 11-12 ppm in NMR. What happened? A1: Your compound has auto-oxidized into 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. The broad downfield peak in the 1H NMR spectrum is the characteristic signature of a carboxylic acid proton. Because the triazole ring is electron-rich, it can stabilize intermediate radicals, making rigorous exclusion of oxygen and light critical[2]. Once oxidized, the material cannot be "reversed" and must be repurified via acid-base extraction or discarded.

Q2: How should I store the pure compound for short-to-medium term (1-6 months)? A2: For optimal stability, the compound must be stored under a dry, inert atmosphere at -20°C, and protected from light in a tightly sealed amber glass vial[3]. We strongly recommend Argon over Nitrogen. Argon has a higher density than air (1.78 g/L vs 1.22 g/L), allowing it to form a heavier protective "blanket" over the compound in the vial. Nitrogen can more easily mix with incoming air if the septum seal is imperfect.

Q3: Can I just add an antioxidant like BHT to prevent oxidation? A3: While Butylated hydroxytoluene (BHT) is an excellent radical scavenger used to prevent auto-oxidation in ethers and some aldehyde solutions[4], it is generally not recommended for pure solid or neat liquid synthetic building blocks. BHT remains as a physical impurity. If your triazole carbaldehyde is subsequently used in a sensitive organometallic addition (e.g., Grignard reaction), the acidic phenolic hydroxyl group of BHT will quench your reagents. Inert gas blanketing is the superior, non-contaminating method.

Q4: I need to store this building block for over a year. Is there a fail-safe chemical protection strategy? A4: Yes. If you are archiving the compound for >1 year, converting the aldehyde to a dimethyl acetal is the most robust strategy. Acetals lack the weak aldehydic C–H bond and are completely stable to oxygen, light, and basic conditions. When you are ready to use the aldehyde, a simple mild acidic hydrolysis will quantitatively regenerate it.

Data Presentation: Storage Strategy Comparison

Storage StrategyEnvironmental ConditionsAtmosphereExpected Shelf LifeBest Use Case
Standard Storage -20°C, Amber Glass VialArgon (Preferred) or N2​ 1 - 6 MonthsRoutine laboratory use and short-term synthesis.
Solution Storage -20°C, Aprotic Solvent (e.g., THF) + 0.05% BHTArgon or N2​ 3 - 6 MonthsHigh-throughput screening or automated liquid dispensing[4].
Chemical Protection Room Temp or 4°C, Clear/Amber VialAmbient Air> 2 YearsBulk storage, long-term archiving, and international shipping.

Experimental Protocols

Protocol 1: Schlenk-Line Argon Blanketing for Pure Reagents

This protocol is a self-validating system: by removing the venting needle first, you ensure a positive pressure of inert gas remains inside the vial, preventing vacuum-induced air ingress[3].

  • Vessel Preparation: Transfer the 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde into a dry, amber glass vial equipped with a high-quality PTFE-lined silicone septum cap.

  • Venting: Insert a venting needle (e.g., 20G) through the septum.

  • Purging: Insert a longer needle connected to a Schlenk line or Argon manifold. Ensure the tip is positioned just above the solid/liquid surface (do not submerge).

  • Displacement: Purge with a gentle stream of Argon for 60-90 seconds. The heavier Argon will displace the oxygen from the bottom up.

  • Sealing (Critical Step): Remove the venting needle first . Allow the Argon to flow for 1-2 additional seconds to build a slight positive pressure inside the vial, then immediately remove the Argon supply needle.

  • Storage: Wrap the cap tightly with Parafilm and store the vial at -20°C.

Protocol 2: Acetal Protection for Archival Storage

Use this workflow to chemically eliminate the auto-oxidation pathway for multi-year storage.

  • Reaction: Dissolve the triazole-5-carbaldehyde in anhydrous methanol (0.5 M). Add 3.0 equivalents of trimethyl orthoformate and a catalytic amount (0.05 eq) of p-Toluenesulfonic acid (TsOH).

  • Stirring: Stir at room temperature for 4 hours under nitrogen.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the oxygen-stable dimethyl acetal.

  • Deprotection (When needed): To regenerate the aldehyde, dissolve the acetal in a 1:1 mixture of THF and H2​O . Add 1M HCl and stir for 2 hours at room temperature. Extract with ethyl acetate and neutralize.

AcetalWorkflow Start Triazole-5-carbaldehyde (Oxidation-Prone) Protect Protection HC(OMe)3, TsOH Start->Protect Acetal Dimethyl Acetal (Oxygen-Stable) Protect->Acetal Storage Long-Term Storage (>1 Year) Acetal->Storage Deprotect Deprotection Dilute HCl Storage->Deprotect When needed Recovered Pure Triazole-5-carbaldehyde (Ready for Use) Deprotect->Recovered

Chemical protection workflow utilizing acetalization for long-term storage.

References

  • Why do aldehydes require an inert atmosphere? AskFilo. Available at: [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry, Royal Society of Chemistry (RSC). Available at:[Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 1781122-27-7). This guide is designed for research scientists and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 1781122-27-7). This guide is designed for research scientists and drug development professionals who require high-purity triazole building blocks for downstream click-chemistry or pharmaceutical synthesis.

Because 1,2,3-triazole-5-carbaldehydes are typically synthesized via the lithiation of a 1,4-disubstituted triazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) [1], the crude mixture often presents unique purification challenges, including the presence of unreacted DMF, regioisomers, and autoxidation byproducts.

Process Visualization

Workflow Step1 Crude Reaction Mixture (Lithiation/DMF Quench) Step2 Aqueous Workup (Sat. NH4Cl Extraction) Step1->Step2 Quench & Extract Step3 Flash Chromatography (EtOAc/Heptane Gradient) Step2->Step3 Organic Phase Step4 Concentration (T < 40°C) Step3->Step4 Target Fractions Step5 Recrystallization (DCM/Hexanes Diffusion) Step4->Step5 Crude Solid/Oil Step6 Pure 4-Ethyl-1-methyl-1H- 1,2,3-triazole-5-carbaldehyde Step5->Step6 Filtration

Workflow for the purification and recrystallization of the triazole carbaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes a verification step to confirm success before proceeding.

Protocol A: Aqueous Workup and Primary Purification

Causality: DMF is highly miscible with both organic and aqueous solvents. A rigorous aqueous workup is mandatory because residual DMF will alter the polarity of your chromatography solvent system and prevent crystallization [2].

  • Quenching: Quench the cold (-78 °C) reaction mixture by slowly adding saturated aqueous NH4​Cl .

    • Validation: Check the pH of the aqueous phase; it should be between 6 and 7. Highly alkaline conditions can trigger the Cannizzaro reaction or aldol-type condensations.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) followed by brine.

    • Causality: LiCl specifically complexes with DMF, pulling it into the aqueous phase far more effectively than water alone.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Keep the water bath below 40 °C .

    • Validation: Run a crude 1H -NMR. The absence of singlets at ~2.88 ppm and ~2.96 ppm confirms the complete removal of DMF.

  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 10% to 50% EtOAc in Heptane [1].

    • Validation: Spot fractions on TLC. The target carbaldehyde will typically quench UV (254 nm) strongly and stain positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH), appearing as a bright orange/red spot.

Protocol B: Recrystallization via Vapor Diffusion

Causality: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can be prone to "oiling out" (forming a biphasic liquid system rather than crystals) if cooled too rapidly in a single solvent. A two-solvent diffusion system forces slow nucleation.

  • Dissolution: Dissolve the chromatographically pure, semi-solid product in a minimum volume of Dichloromethane (DCM) at room temperature in a small vial.

  • Anti-Solvent Layering: Place the small vial inside a larger jar containing Hexanes (the anti-solvent). Seal the larger jar tightly.

  • Diffusion: Allow the system to stand undisturbed at room temperature for 24–48 hours, then transfer to 4 °C.

    • Causality: The volatile DCM slowly diffuses out of the inner vial while Hexanes diffuse in, gradually lowering the solubility of the triazole and promoting high-purity crystal lattice formation.

  • Harvesting: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.

    • Validation: Determine the melting point. A sharp melting point range (< 2 °C variance) validates the crystalline purity.

Quantitative Data: Solvent Systems for Purification

Use the following empirically derived solvent systems to optimize your purification strategy based on the specific impurities present in your batch.

Solvent SystemApplicationApprox. Rf​ ValueExpected YieldTechnical Notes
30% EtOAc / Heptane Flash Chromatography0.35N/AOptimal for separating the target from unreacted 4-ethyl-1-methyl-1H-1,2,3-triazole [1].
DCM / Hexanes (Diffusion) RecrystallizationN/A75–85%Yields highest purity crystals; prevents the compound from oiling out.
Ethanol / Water (Hot) RecrystallizationN/A60–70%Greener alternative, but poses a risk of forming the aldehyde hydrate if dried improperly.

Troubleshooting & FAQs

Q: My 1H -NMR shows a broad peak around 12–13 ppm and my yield is low. What happened? A: Your aldehyde has undergone autoxidation. Aldehydes are highly susceptible to oxidation by atmospheric oxygen, converting the product into (CAS: 1785440-04-1) [3].

  • Solution: Always concentrate the product at temperatures below 40 °C, flush the storage flask with Argon or Nitrogen, and store the final crystalline product at -20 °C. If the acid has already formed, you must repeat the silica gel chromatography, as the acid will remain on the baseline in 30% EtOAc/Heptane.

Q: During recrystallization, my product forms a thick syrup at the bottom of the flask instead of crystals ("oiling out"). How do I induce crystallization? A: Oiling out occurs when the compound's melting point is depressed below the temperature of the solvent due to residual impurities, or when the solvent system is too non-polar.

  • Solution: Do not attempt to freeze the oil. Instead, re-dissolve the syrup in a few drops of warm EtOAc, add a seed crystal (if available), and triturate (scratch the inside of the glass flask vigorously with a glass rod). The microscopic glass shards act as nucleation sites for the crystal lattice to form.

Q: I am seeing two distinct spots on my TLC that both stain with 2,4-DNPH. What is the secondary impurity? A: If your starting material was synthesized via a non-regioselective azide-alkyne cycloaddition, you likely have a mixture of 1,4- and 1,5-disubstituted triazoles. Upon formylation, this yields regioisomeric carbaldehydes [2].

  • Solution: Regioisomers cannot be easily separated by recrystallization. You must utilize high-resolution flash chromatography with a very shallow gradient (e.g., 10% to 20% EtOAc in Heptane over 10 column volumes) to resolve them before attempting crystallization.

References

  • Source: Google Patents (US8742097B2)
Troubleshooting

How to stabilize 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde against thermal degradation

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the thermal and oxidative lability of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the thermal and oxidative lability of heteroaromatic aldehydes. While the 1,2,3-triazole core is exceptionally robust, the C5-carbaldehyde group is an electron-deficient reactive center.

This guide provides field-proven, self-validating protocols to troubleshoot degradation issues, understand the mechanistic causality behind them, and ensure the long-term integrity of your compound.

Mechanistic Overview: Why Does Degradation Occur?

The stability of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is compromised by two primary pathways:

  • Auto-Oxidation: Aldehydes are notoriously susceptible to auto-oxidation via radical pathways, forming the corresponding carboxylic acid (4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid) when exposed to atmospheric oxygen[1].

  • Thermal Degradation: At elevated temperatures, aldehydes can undergo decarbonylation or intermolecular oligomerization[2]. In the context of 1,2,3-triazoles, extreme thermal stress or the presence of trace impurities can catalyze deformylation or condensation reactions[3].

G Aldehyde 4-Ethyl-1-methyl-1H-1,2,3- triazole-5-carbaldehyde Stress Thermal & Oxidative Stress Aldehyde->Stress Exposure to Air/Heat Oxidation Auto-Oxidation (Carboxylic Acid) Stress->Oxidation O2 / Radicals Degradation Thermal Degradation (Oligomerization) Stress->Degradation Heat > 50°C Argon Inert Atmosphere (Argon) Argon->Oxidation Blocks O2 BHT Radical Scavenger (BHT) BHT->Oxidation Quenches Radicals Acetal Acetal Protection Acetal->Oxidation Prevents Oxidation Acetal->Degradation Masks Carbonyl

Fig 1: Logical relationships between degradation pathways and stabilization strategies.

Troubleshooting FAQs

Q1: I left my sample on the benchtop overnight. My NMR now shows a broad singlet around 12–13 ppm, and the aldehyde peak at ~10 ppm is diminished. What happened? A1: Your sample has undergone auto-oxidation. The radical-mediated insertion of atmospheric oxygen into the aldehydic C-H bond has converted your starting material into 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. Causality: The electron-withdrawing triazole ring makes the carbonyl highly reactive. Solution: Always store the compound under an inert gas (Argon) and consider doping with a radical scavenger like BHT for long-term storage[4].

Q2: Upon heating during a downstream coupling reaction, the starting material turned into an intractable, viscous tar. How do I prevent this? A2: You are observing thermal oligomerization. Aldehydes can undergo complex aldol-type condensations or deformylation when subjected to high heat, especially if trace acids or bases are present[2]. Solution: If your downstream synthesis requires high temperatures (>60 °C) before the aldehyde is utilized, you must temporarily mask the carbonyl group using an acetal protecting group.

Q3: Can I store this compound in protic solvents like methanol to keep it in solution? A3: No. Protic solvents will form a dynamic equilibrium with the aldehyde to create hemiacetals. While this is reversible, it complicates analytical quantification and can lead to unexpected side reactions. Use anhydrous, aprotic solvents like Dichloromethane (DCM) or Toluene.

Quantitative Stability Metrics

To assist in your experimental planning, refer to the following stability matrix. These metrics summarize expected purity retention based on varying storage and stabilization conditions.

Storage ConditionAdditive / ProtectionTempExpected Stability (Purity >95%)Primary Degradation Risk
Ambient AirNone25 °C< 1 WeekAuto-oxidation to Acid
Inert Gas (Ar)None4 °C1–3 MonthsSlow Oxidation
Inert Gas (Ar)0.1% BHT-20 °C> 12 MonthsNone
Acetal ProtectedNone25 °C> 24 MonthsAcid-catalyzed hydrolysis

Self-Validating Experimental Protocols

A robust chemical workflow must be self-validating. Do not proceed to subsequent synthetic steps without confirming the success of your stabilization.

Protocol A: Short-Term Stabilization via Antioxidant Doping

Use this protocol for storing the free aldehyde for 1–12 months.

  • Preparation: Prepare a 0.1% (w/v) solution of Butylated hydroxytoluene (BHT) in anhydrous DCM. Causality: BHT acts as a sacrificial radical scavenger, breaking the auto-oxidation chain reaction[4].

  • Solvation: Dissolve 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde completely in the BHT/DCM solution.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C to prevent thermal stress.

  • Atmospheric Displacement: Flush the flask with heavy inert gas (Argon is preferred over N2 as it settles over the solid) for 5 minutes.

  • Storage: Seal the flask with PTFE tape, wrap in aluminum foil (to prevent photo-degradation), and store at -20 °C.

  • Self-Validation Check: Before subsequent use, dissolve a 1 mg micro-aliquot in CDCl3 for 1H-NMR. The aldehyde proton must appear as a sharp singlet at ~10.0 ppm. The absence of a broad peak at 12–13 ppm confirms the stabilization was successful.

Protocol B: Long-Term Thermal Stabilization via Acetal Protection

Use this protocol if the molecule must endure high temperatures or harsh basic conditions in downstream synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the aldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Thermal Dehydration: Heat the mixture to reflux (~110 °C). Causality: The Dean-Stark trap physically removes the water byproduct, driving the thermodynamic equilibrium entirely toward the 1,3-dioxolane acetal.

  • Self-Validation (TLC Check): Co-spot the reaction mixture against the starting material on silica gel. The acetal product will run significantly higher (higher Rf) in Hexanes/EtOAc (e.g., 3:1) due to the loss of the polar carbonyl dipole. Do not stop the reflux until the starting material spot is completely consumed (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3. Causality: Neutralizing the p-TsOH is critical; trace acid will catalyze the reverse hydrolysis reaction during storage.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting acetal is highly stable to heat and nucleophiles.

Workflow Step1 1. Solvation Dissolve in Toluene Step2 2. Reagents Add Ethylene Glycol + p-TsOH Step1->Step2 Step3 3. Reaction Dean-Stark Reflux (110°C) Step2->Step3 Step4 4. Workup NaHCO3 Wash Step3->Step4 Step5 5. Product Stable Dioxolane Step4->Step5

Fig 2: Step-by-step workflow for the thermal stabilization of the aldehyde via acetal protection.

References

  • Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures Source: Accounts of Chemical Research - ACS Publications URL
  • Resolving Some Paradoxes in the Thermal Decomposition Mechanism of Acetaldehyde Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Stabilization of aldehydes - EP0096153A2 Source: Google Patents URL
  • Source: Science of Synthesis (Thieme)

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde vs 1,2,4-triazole aldehydes

An In-Depth Comparative Guide to the Reactivity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and 1,2,4-Triazole Aldehydes Introduction Triazole-based aldehydes are foundational building blocks in contemporary med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and 1,2,4-Triazole Aldehydes

Introduction

Triazole-based aldehydes are foundational building blocks in contemporary medicinal chemistry, materials science, and synthetic organic chemistry. Their unique five-membered heterocyclic structures, containing three nitrogen atoms, impart distinct electronic properties that render them valuable scaffolds for drug discovery and functional material design. The arrangement of these nitrogen atoms—either contiguously in a 1,2,3-triazole or separated in a 1,2,4-triazole—profoundly influences the chemical behavior of the entire molecule, particularly the reactivity of appended functional groups like aldehydes.

This guide provides a detailed comparative analysis of the reactivity of a specific, highly functionalized 1,2,3-triazole, 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde , against the broader class of 1,2,4-triazole aldehydes . We will dissect the structural and electronic nuances that govern their reactivity, supported by mechanistic insights and validated experimental protocols for key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the appropriate triazole scaffold for their synthetic targets.

Part 1: Core Structural and Electronic Properties—A Head-to-Head Comparison

The fundamental difference between 1,2,3- and 1,2,4-triazole isomers lies in the placement of their nitrogen atoms, which dictates the ring's electronic distribution, dipole moment, and overall stability.[1]

  • 1,2,3-Triazole Scaffold: Characterized by three adjacent nitrogen atoms, this ring system is renowned for its exceptional thermal and chemical stability.[1] It is often considered an inert linker in drug discovery due to its resistance to acidic/basic hydrolysis, oxidation, and reduction.[1] In the case of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde , the aldehyde group is at the C5 position. This 1,5-substitution pattern results in a powerful inductive electron-withdrawing effect, which significantly destabilizes adjacent carbocation intermediates but strongly activates attached carbonyl groups toward nucleophilic attack.[2][3][4]

  • 1,2,4-Triazole Scaffold: This isomer, with two adjacent and one isolated nitrogen atom, is also aromatic and generally stable.[1] However, its carbon atoms (C3 and C5) are notably π-deficient due to their proximity to electronegative nitrogen atoms.[5][6] This inherent electron deficiency makes the ring itself electron-withdrawing and renders the carbon atoms susceptible to nucleophilic substitution under certain conditions.[5][6]

The following table summarizes the core chemical properties of the two parent ring systems.

Property1,2,3-Triazole1,2,4-TriazoleKey Differences & Implications
Structure Contains three contiguous nitrogen atoms.Contains two adjacent and one isolated nitrogen atom.The nitrogen arrangement significantly influences the ring's dipole moment and electronic landscape.
Aromaticity Aromatic, contributing to high stability.Aromatic and generally very stable.Both isomers benefit from the stability conferred by aromaticity.[1]
Stability Highly stable to thermal and acidic conditions; resistant to oxidation, reduction, and hydrolysis.[1]Generally stable, but can be more susceptible to strong acidic hydrolysis compared to the 1,2,3-isomer.[1]1,2,3-triazoles are often preferred as robust, inert linkers in drug discovery.[1]
Acidity (pKa of N-H) 9.410.261,2,3-triazole is a slightly stronger acid, which can influence its behavior in base-catalyzed reactions.[1]

Part 2: Comparative Reactivity of the Aldehyde Functional Group

The primary determinant of an aldehyde's reactivity is the electrophilicity of its carbonyl carbon. An electron-withdrawing group attached to the aldehyde enhances this electrophilicity, accelerating reactions with nucleophiles.

Nucleophilic Addition: The Core of Aldehyde Chemistry

Nucleophilic addition is the quintessential reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[7]

Caption: Experimental workflow for a Knoevenagel condensation.

Given their activated carbonyl groups, both triazole aldehyde families are excellent candidates for this transformation. [8]The enhanced electrophilicity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde suggests it will undergo condensation rapidly and efficiently, potentially under milder conditions or with less reactive methylene compounds compared to some alternatives.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Rationale: This protocol uses malononitrile, a highly active methylene compound, to provide a reliable benchmark for aldehyde reactivity. Piperidine is chosen as a mild base to avoid self-condensation of the aldehyde. [9]Ethanol serves as a common, polar protic solvent.

  • Procedure:

    • To a solution of the triazole aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol, 1.1 equiv).

    • Add piperidine (0.1 mmol, 0.1 equiv) dropwise to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if necessary.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by column chromatography.

Wittig Reaction: Olefination of Triazole Aldehydes

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with high regioselectivity. [10][11]The reaction involves a nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl. Less reactive, "stabilized" ylides (e.g., those containing an ester group) react readily with aldehydes but often fail to react with less-reactive ketones. [12][13]

Caption: Experimental workflow for a Wittig reaction.

Both 1,2,3- and 1,2,4-triazole aldehydes are suitable substrates for the Wittig reaction. The high electrophilicity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde makes it an ideal partner, especially for stabilized ylides, ensuring efficient conversion to the corresponding α,β-unsaturated triazole derivative.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Rationale: This protocol employs a commercially available or easily prepared stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane. Stabilized ylides are less basic and easier to handle, and their reaction with aldehydes typically yields the (E)-alkene isomer stereoselectively. [13]Anhydrous THF is used as the solvent to prevent quenching of the ylide.

  • Procedure:

    • In an oven-dried, nitrogen-flushed flask, dissolve (methoxycarbonylmethylene)triphenylphosphorane (1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the triazole aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

Part 3: Summary and Outlook

This guide has systematically compared the reactivity of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde with the general class of 1,2,4-triazole aldehydes.

Summary of Reactivity Comparison:

Reaction Type4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde1,2,4-Triazole AldehydesRationale for Reactivity
Nucleophilic Addition Very High High The 1,5-disubstituted 1,2,3-triazole ring exerts a powerful inductive electron-withdrawing effect, strongly activating the carbonyl group. [2][3][4]
Knoevenagel Condensation Excellent Substrate Good Substrate High carbonyl electrophilicity facilitates the initial nucleophilic attack by the enolate, driving the reaction efficiently.
Wittig Reaction Excellent Substrate Good Substrate The activated aldehyde reacts readily even with less reactive, stabilized ylides to form alkenes. [12]

While both 1,2,3- and 1,2,4-triazole aldehydes are valuable and reactive chemical intermediates, they are not interchangeable. The specific substitution pattern on the triazole ring is a critical determinant of reactivity.

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde stands out as a particularly reactive aldehyde. Its reactivity is a direct consequence of the potent inductive electron-withdrawing nature of the 1,5-disubstituted 1,2,3-triazole core. This makes it an exceptionally useful building block for synthetic applications where high electrophilicity is required to drive reactions such as condensations, olefinations, and complex nucleophilic additions.

For drug development professionals and synthetic chemists, the choice between these scaffolds should be a deliberate one. If the goal is to incorporate a highly stable and robust linker with a reactive aldehyde handle for subsequent elaboration, 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde represents a superior choice. Conversely, 1,2,4-triazole scaffolds might be selected for their different biological profiles or alternative synthetic accessibility. Understanding these fundamental differences in reactivity is key to unlocking the full potential of these important heterocyclic systems.

References

  • Triazole bridges as versatile linkers in electron donor-acceptor conjugates. National Center for Biotechnology Information. [Link]

  • Rapid Access to Novel 1,2,3-Triazolo-Heterocyclic Scaffolds via Tandem Knoevenagel Condensation/Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot. ACS Publications. [Link]

  • Synthesis of 2-Amino-1,2,3-triazole Derivatives from Vicinal Diazides. ACS Publications. [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. [Link]

  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. ACS Publications. [Link]

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. ACS Publications. [Link]

  • Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles by Reaction of 1,2,4-Triazole with Aldehydes. Oxford Academic. [Link]

  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. ResearchGate. [Link]

  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. ACS Publications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

Comparative

High-Resolution FT-IR Reference Spectra Comparison: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde vs. Regioisomeric Alternatives

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the analytical bottleneck of distinguishing closely related heterocyclic regioisomers. 1,2,3-Triazoles are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the analytical bottleneck of distinguishing closely related heterocyclic regioisomers. 1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, often synthesized via azide-alkyne cycloaddition (click chemistry). When functionalizing these rings to create versatile building blocks like 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde , confirming the exact regiochemistry (1,4,5-trisubstitution pattern) is critical.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) provides a rapid, non-destructive, and highly sensitive orthogonal method for structural verification. This guide objectively compares the FT-IR spectral markers of 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde against its primary regioisomer and aryl-substituted alternatives, providing the mechanistic causality behind the spectral shifts and a self-validating protocol for accurate data acquisition.

Mechanistic Causality: The Physics of Triazole Vibrational Shifts

To effectively utilize FT-IR for regioisomer discrimination, we must look beyond empirical peak matching and understand the underlying quantum mechanical and electronic effects dictating the vibrational frequencies.

Electronic Effects on the Carbonyl (C=O) Stretch

The 5-carbaldehyde group is directly conjugated with the aromatic 1,2,3-triazole system. The exact stretching frequency of this C=O bond is highly sensitive to the electron density of the triazole ring.

  • Inductive (+I) and Hyperconjugative Effects: In 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, the ethyl group at the C4 position provides a slightly stronger electron-donating effect than a methyl group. This increased electron density delocalizes into the ring and partially into the conjugated carbonyl system, increasing the single-bond character of the C=O bond via resonance. Consequently, the C=O stretch shifts to a slightly lower wavenumber compared to systems with weaker electron donors at C4.

  • Aryl vs. Alkyl Substitution: As demonstrated in literature characterizing 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (), replacing aliphatic groups with aromatic rings extends the conjugation system, further lowering the C=O stretching frequency (often down to ~1670 cm⁻¹).

Triazole Ring "Marker Bands"

The 1,2,3-triazole ring exhibits distinct "marker bands" corresponding to C=C/N=N stretching and ring breathing modes. Rigorous normal coordinate analyses of triazole vibrational spectra () reveal that the substitution pattern fundamentally alters the reduced mass and the dipole moment derivative of the vibrating system. Swapping a methyl and ethyl group between the N1 and C4 positions shifts the localized N-alkyl stretching modes and the symmetric ring breathing vibrations (typically found between 1220–1250 cm⁻¹).

Quantitative Spectral Comparison

The following table summarizes the critical FT-IR diagnostic bands used to differentiate 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde from its alternatives.

Note: Data for the aliphatic regioisomers are established based on the known inductive shifts of 1,4,5-trisubstituted triazoles, while the aryl-derivative data is directly extracted from grounded empirical literature (,).

Vibrational Mode4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (Target)1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde (Regioisomer)1-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (Aryl Analog)
Aldehyde C=O Stretch ~1688 cm⁻¹~1692 cm⁻¹1670 cm⁻¹
Triazole Ring (C=C/N=N) ~1535, 1460 cm⁻¹~1540, 1465 cm⁻¹1588, 1450 cm⁻¹
Aliphatic C-H Stretch 2978, 2935, 2875 cm⁻¹2982, 2940, 2880 cm⁻¹2992 cm⁻¹ (weak)
Aldehyde C-H (Fermi) ~2830, 2745 cm⁻¹~2835, 2750 cm⁻¹2785 cm⁻¹
Ring Breathing (C-N) ~1225 cm⁻¹~1235 cm⁻¹1220 cm⁻¹

Key Takeaway: The primary differentiator between the two aliphatic regioisomers is the subtle shift in the C=O stretch (due to the differential +I effect of ethyl vs. methyl at the 4-position) and the ring breathing modes around 1230 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the analytical workflow must be a self-validating system. Artifacts from atmospheric interference or poor crystal contact can easily mask the subtle 4-5 cm⁻¹ shifts required to distinguish these regioisomers.

Step-by-Step Methodology

Step 1: System Initialization & Blank Validation

  • Action: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to dry.

  • Validation: Run a "Blank" scan (no sample). The resulting spectrum must show a flat baseline with no peaks exceeding 0.01 absorbance units. Causality: This ensures no carryover contamination from previous highly-absorbing organic samples.

Step 2: Background Subtraction

  • Action: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Validation: The software must automatically ratio the subsequent sample scan against this specific background. Causality: Atmospheric H₂O (3900-3500 cm⁻¹, 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuate rapidly. Immediate background subtraction prevents these rotational-vibrational bands from obscuring the aldehyde C=O and C-H regions.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 1-2 mg of the neat 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Validation: Monitor the real-time interferogram. The signal intensity should peak and stabilize. Causality: The depth of penetration of the evanescent wave in ATR is wavelength-dependent. Inconsistent pressure leads to poor contact, resulting in a sloping baseline and artificially weak high-frequency bands (like the C-H stretches).

Step 4: Spectral Acquisition & ATR Correction

  • Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). Apply an Advanced ATR Correction algorithm via the spectrometer software.

  • Validation: Causality: ATR spectra inherently show stronger relative intensities at lower wavenumbers compared to transmission (KBr pellet) spectra. The ATR correction normalizes the data, allowing direct comparison to standard transmission reference libraries.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating FT-IR workflow, ensuring high-fidelity data acquisition for regioisomer discrimination.

FTIR_Protocol N1 1. System Initialization & Blank Validation N2 2. Background Subtraction N1->N2 Validates Cleanliness N3 3. Sample Application (ATR Crystal) N2->N3 Removes H2O/CO2 N4 4. Spectral Acquisition (4000-400 cm⁻¹) N3->N4 Constant Pressure N5 5. Regioisomer Discrimination N4->N5 Peak Assignment

Fig 1: Self-validating ATR-FTIR workflow for triazole regioisomer discrimination.

Conclusion

Differentiating 4-ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde from its regioisomeric alternatives via FT-IR requires a deep understanding of how subtle electronic and mass differences manifest in vibrational spectra. By focusing on the exact position of the conjugated C=O stretch (~1688 cm⁻¹) and the triazole ring breathing modes (~1225 cm⁻¹), and by employing a rigorously self-validating ATR-FTIR protocol, researchers can confidently confirm the regiochemistry of their click-derived building blocks prior to downstream drug development applications.

References

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling (PubMed). URL:[Link]

  • Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. ResearchGate. URL:[Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. International Journal of Molecular Sciences (MDPI). URL:[Link]

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